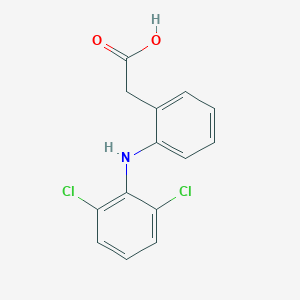
Diclofenac
Cat. No. B195802
Key on ui cas rn:
15307-86-5
M. Wt: 296.1 g/mol
InChI Key: DCOPUUMXTXDBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06004566
Procedure details


A diclofenac submicron cream was prepared as follows: Oil phase--diclofenac diethylammonium 12.2 g, MCT oil 170 g, LIPOID E-80 30 g, α-tocopherol succinate 0.4 g; Aqueous phase--EDTA disodium salt 1 g, EMULFOR EL-620 25 g, glycerol 17.5 g, preservatives (methyl and propyl parabens) 0.5 g, reverse osmosis purified water to 1000 g.
Name
diclofenac diethylammonium
Quantity
12.2 g
Type
reactant
Reaction Step One

[Compound]
Name
oil
Quantity
170 g
Type
reactant
Reaction Step Two


Name
EDTA disodium salt
Quantity
1 g
Type
reactant
Reaction Step Four


[Compound]
Name
methyl and propyl parabens
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]([NH:11][C:12]2[C:13]([Cl:19])=[CH:14][CH:15]=[CH:16][C:17]=2[Cl:18])=[C:5]([CH2:7][C:8]([OH:10])=[O:9])[CH:6]=1.C([NH2+]CC)C.CC1C(C)=C(OC(CCC(O)=O)=O)C(C)=C2CC[C@](CCC[C@@H](CCC[C@@H](CCCC(C)C)C)C)(C)OC=12.C(N(CC([O-])=O)CC(O)=O)CN(CC([O-])=O)CC(O)=O.[Na+].[Na+].CCCCCCCC/C=C\CCCCCCCCOCCO>OCC(CO)O>[CH:1]1[CH:2]=[CH:3][C:4]([NH:11][C:12]2[C:17]([Cl:18])=[CH:16][CH:15]=[CH:14][C:13]=2[Cl:19])=[C:5]([CH2:7][C:8]([OH:10])=[O:9])[CH:6]=1 |f:0.1,3.4.5|
|
Inputs


Step One
|
Name
|
diclofenac diethylammonium
|
|
Quantity
|
12.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=C(C1)CC(=O)O)NC=2C(=CC=CC2Cl)Cl.C(C)[NH2+]CC
|
Step Two
[Compound]
|
Name
|
oil
|
|
Quantity
|
170 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C2C(=C(C(=C1C)OC(=O)CCC(=O)O)C)CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C
|
Step Four
|
Name
|
EDTA disodium salt
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCCOCCO
|
Step Six
[Compound]
|
Name
|
methyl and propyl parabens
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
17.5 g
|
|
Type
|
solvent
|
|
Smiles
|
OCC(O)CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified water to 1000 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1C=CC(=C(C1)CC(=O)O)NC=2C(=CC=CC2Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

